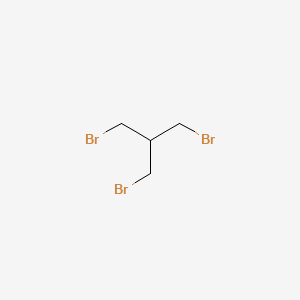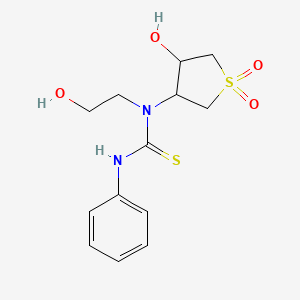
1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-phenylthiourea is a complex organic compound featuring a thiourea group, a phenyl ring, and a tetrahydrothiophene ring with sulfone and hydroxyl functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-phenylthiourea typically involves multiple steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of a suitable diene with sulfur sources under acidic conditions.
Introduction of the Sulfone Group: Oxidation of the tetrahydrothiophene ring using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Thiourea Group: Reaction of the sulfone intermediate with phenyl isothiocyanate in the presence of a base such as triethylamine.
Hydroxyethyl Substitution: Introduction of the hydroxyethyl group via nucleophilic substitution using ethylene oxide or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the oxidation and substitution steps.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-phenylthiourea can undergo various chemical reactions:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Condensation: The thiourea group can react with aldehydes or ketones to form imines or thioamides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Condensation Reagents: Aldehydes, ketones.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides.
Substitution Products: Ether derivatives, amine derivatives.
Condensation Products: Imines, thioamides.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-phenylthiourea can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological macromolecules could lead to the development of new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In materials science, this compound could be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mecanismo De Acción
The mechanism by which 1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-phenylthiourea exerts its effects depends on its interaction with molecular targets. The thiourea group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The sulfone group can participate in redox reactions, affecting cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylthiourea: Lacks the hydroxyethyl group, which may affect its solubility and reactivity.
1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-methylthiourea: Substitution of the phenyl group with a methyl group, potentially altering its biological activity.
1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-phenylurea: Replacement of the thiourea group with a urea group, which may change its hydrogen bonding capabilities.
Uniqueness
1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-hydroxyethyl)-3-phenylthiourea is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of both sulfone and thiourea groups provides a distinctive set of properties that can be exploited in various applications.
Propiedades
Número CAS |
503561-62-4 |
|---|---|
Fórmula molecular |
C13H18N2O4S2 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
1-(4-hydroxy-1,1-dioxothiolan-3-yl)-1-(2-hydroxyethyl)-3-phenylthiourea |
InChI |
InChI=1S/C13H18N2O4S2/c16-7-6-15(11-8-21(18,19)9-12(11)17)13(20)14-10-4-2-1-3-5-10/h1-5,11-12,16-17H,6-9H2,(H,14,20) |
Clave InChI |
AAEKMTGQUDBXAI-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CS1(=O)=O)O)N(CCO)C(=S)NC2=CC=CC=C2 |
Solubilidad |
46.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N-[3-(2,4-dichloroanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12115406.png)
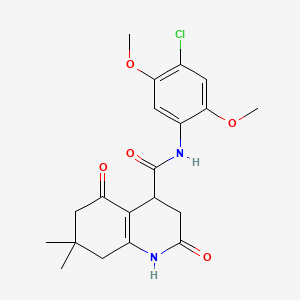
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B12115417.png)
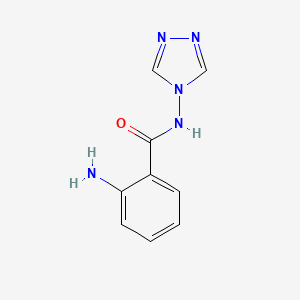
![1-[(Z)-(1-ethyl-2-keto-indolin-3-ylidene)amino]-3-(tetrahydrofurfuryl)thiourea](/img/structure/B12115425.png)

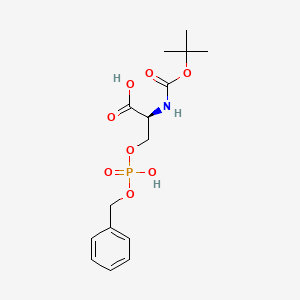
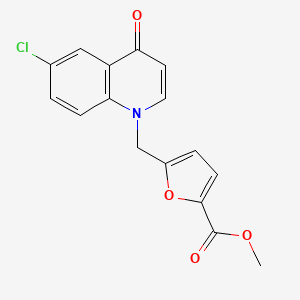
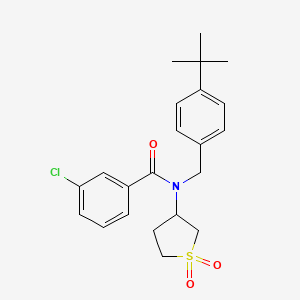


![(3,5-Dimethylphenyl)[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B12115460.png)
![1,2-Ethanediamine, 1-[4-(1-methylethoxy)phenyl]-N1,N1-dipropyl-](/img/structure/B12115467.png)
